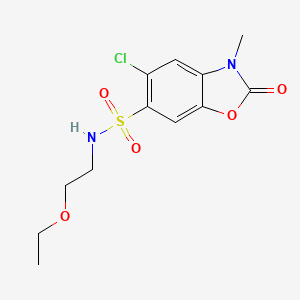![molecular formula C14H14N6O2S2 B11480612 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11480612.png)
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-アミノ-1H-1,2,4-トリアゾール-5-イル)スルファニル]-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]アセトアミドは、トリアゾール環、チアゾール環、アセトアミド基を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
2-[(3-アミノ-1H-1,2,4-トリアゾール-5-イル)スルファニル]-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]アセトアミドの合成は、通常、複数のステップを含みます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと二硫化炭素を反応させ、適切なアルデヒドまたはケトンと環化させることで合成することができます。
チアゾール環の形成: チアゾール環は、多くの場合、チオアミドとα-ハロケトンを反応させることで合成されます。
環のカップリング: トリアゾール環とチアゾール環は、次にスルファニル結合を介してカップリングされ、多くの場合、チオール試薬が使用されます。
アセトアミドの形成:
工業生産方法
この化合物の工業生産には、上記合成経路の最適化が含まれ、高収率と高純度が確保されます。これには、触媒、制御された反応条件(温度、圧力)、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれることがよくあります。
化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはチアゾール環で起こり、ジヒドロ誘導体の生成につながる可能性があります。
置換: この化合物は、特にトリアゾール環のアミノ基またはフェニル環のメトキシ基で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 置換反応には、多くの場合、アミン、アルコール、またはチオールなどの求核剤が塩基性または酸性条件下で使用されます。
主要な生成物
酸化: スルホキシド、スルホン
還元: ジヒドロ誘導体
置換: 使用した求核剤に応じて、さまざまな置換誘導体
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探索と新しい材料の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素阻害剤または受容体結合研究のためのリガンドとしての可能性について研究されています。生物学的マクロ分子と相互作用する能力により、生化学的アッセイの貴重なツールになります。
医学
医薬品化学では、この化合物は、その潜在的な治療特性について調査されています。これは、癌や感染症などの特定の疾患を標的にする新しい薬剤の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。その独特の化学構造により、性能特性が向上した材料を設計することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Formation of the Thiazole Ring: The thiazole ring is often synthesized by reacting a thioamide with an α-haloketone.
Coupling of the Rings: The triazole and thiazole rings are then coupled through a sulfanyl linkage, often using a thiol reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the amino group on the triazole ring or the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
2-[(3-アミノ-1H-1,2,4-トリアゾール-5-イル)スルファニル]-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を調節したりすることがあります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似の化合物との比較
類似の化合物
3-アミノ-1,2,4-トリアゾール: 酵素阻害剤および除草剤として使用されることが知られている、より単純なトリアゾール誘導体。
5-アミノ-1H-1,2,4-トリアゾール-3-カルボヒドラジド: 材料科学および医薬品化学で応用されている、別のトリアゾール誘導体。
4-(4-メトキシフェニル)-1,3-チアゾール:
独自性
2-[(3-アミノ-1H-1,2,4-トリアゾール-5-イル)スルファニル]-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]アセトアミドを際立たせているのは、トリアゾール環とチアゾール環の両方が組み合わされていることと、アセトアミド基が存在することです。この独特の構造により、化学修飾のための汎用性の高いプラットフォームが提供され、さまざまな用途を持つ新しい化合物を開発できます。
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative known for its use as an enzyme inhibitor and herbicide.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in materials science and medicinal chemistry.
4-(4-Methoxyphenyl)-1,3-thiazole:
Uniqueness
What sets 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide apart is its combination of both triazole and thiazole rings, along with the acetamide group. This unique structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.
特性
分子式 |
C14H14N6O2S2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H14N6O2S2/c1-22-9-4-2-8(3-5-9)10-6-23-13(16-10)17-11(21)7-24-14-18-12(15)19-20-14/h2-6H,7H2,1H3,(H,16,17,21)(H3,15,18,19,20) |
InChIキー |
VWBMEFHNZXHLTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NNC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3,4-Diethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11480541.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B11480554.png)
![diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11480562.png)


![methyl 4-{3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11480585.png)
![Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate](/img/structure/B11480593.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methoxy]acetic acid](/img/structure/B11480598.png)
![3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480600.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B11480602.png)
![6-(3,4-dimethylphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11480604.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol](/img/structure/B11480605.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11480617.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)
